tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide
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Overview
Description
The compound is a derivative of [1,2,5]thiadiazolo[3,4-d]pyridazine . These types of compounds are often used as internal acceptors in D-A-π-A organic sensitizers for dye-sensitized solar cells .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds have been synthesized using nucleophilic aromatic substitution and Suzuki cross-coupling reactions .Scientific Research Applications
Synthesis and Reactivity
The chemical compound tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide is involved in various synthetic processes and displays significant reactivity, contributing to the development of heterocyclic chemistry. For instance, it is part of reactions leading to the synthesis of diverse heterocyclic structures. These reactions are crucial for the exploration of new compounds with potential biological activities. Studies demonstrate the synthesis of compounds through reactions involving tert-butyl derivatives, highlighting the versatility of these chemical structures in generating novel heterocyclic compounds (Komin & Carmack, 1976; Vicentini et al., 2005).
Biological Activities
The derivatives and related compounds of tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide have been investigated for various biological activities. Studies have explored their potential as inhibitors of photosynthetic electron transport, showcasing their ability to interfere with biological processes at the cellular level. This research is critical for developing new herbicides and understanding the interaction between chemical compounds and biological systems (Vicentini et al., 2005).
Catalytic Applications
Some derivatives of this compound have been utilized as catalysts in chemical reactions, demonstrating the compound's utility beyond its biological activity. These catalytic applications are vital for advancing synthetic methodologies, allowing for more efficient and environmentally friendly chemical reactions. The compound's role in facilitating various synthetic transformations underlines its importance in chemical research and industrial applications (Khazaei et al., 2015).
Antimycobacterial Potential
Compounds structurally related to tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide have been screened for antimycobacterial activity. This line of research is crucial in the fight against tuberculosis and other mycobacterial infections. Discovering new antimycobacterial agents is a priority in medicinal chemistry, given the increasing resistance to existing drugs. Research into the antimycobacterial properties of these compounds contributes to the ongoing search for novel therapeutics (Gezginci et al., 1998).
Future Directions
properties
IUPAC Name |
tert-butyl 1,1,3-trioxo-3a,4,6,7-tetrahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S/c1-10(2,3)18-9(15)12-4-5-13-7(6-12)8(14)11-19(13,16)17/h7H,4-6H2,1-3H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYUMMQGKQJXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682154 |
Source
|
Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide | |
CAS RN |
1255574-37-8 |
Source
|
Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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